molecular formula C9H16ClNO B2991051 1-(Azepan-1-yl)-3-chloropropan-1-one CAS No. 92442-44-9

1-(Azepan-1-yl)-3-chloropropan-1-one

Cat. No.: B2991051
CAS No.: 92442-44-9
M. Wt: 189.68
InChI Key: QXRXQHZJJYVHQT-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-3-chloropropan-1-one (CAS: N/A, molecular formula: C₉H₁₄ClNO, molecular weight: 203.67 g/mol) is a ketone derivative featuring a seven-membered azepane ring attached to a 3-chloropropanone backbone. This compound is primarily utilized as a synthetic building block in organic chemistry, particularly in the development of pharmacologically active molecules .

Properties

IUPAC Name

1-(azepan-1-yl)-3-chloropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c10-6-5-9(12)11-7-3-1-2-4-8-11/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRXQHZJJYVHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azepan-1-yl)-3-chloropropan-1-one can be synthesized through several methods. One common approach involves the reaction of azepane with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of azepane derivatives with different functional groups.

    Reduction: Formation of 1-(Azepan-1-yl)-3-chloropropanol.

    Oxidation: Formation of 1-(Azepan-1-yl)-3-chloropropanoic acid.

Scientific Research Applications

1-(Azepan-1-yl)-3-chloropropan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-chloropropan-1-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions can modulate the compound’s biological activity and its interaction with enzymes or receptors.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-chloropropan-1-one

  • Structure : Aryl-substituted variant with a bromophenyl group.
  • Molecular Formula : C₉H₈BrClO.
  • Synthesis: Prepared via Friedel-Crafts acylation of bromobenzene with 3-chloropropanoyl chloride in the presence of AlCl₃, yielding 60% after purification .
  • Applications: Intermediate for Suzuki coupling reactions to generate antileishmanial amide derivatives (e.g., compounds inhibiting Leishmania infantum Trypanothione Reductase) .

1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one

  • Structure : Heteroaromatic substitution with a benzo[b]thiophene group.
  • Synthesis : Synthesized via Friedel-Crafts acylation of benzo[b]thiophene, followed by nucleophilic substitution with arylamines .
  • Applications: Key precursor for antimalarial propanol derivatives active against Plasmodium falciparum 3D7 strain .

1-Chloro-3-(3-chlorophenyl)propan-2-one

  • Structure : Dichlorinated variant with a chlorophenyl group.
  • Molecular Formula : C₉H₈Cl₂O.
  • Physical Properties : Density 1.275 g/cm³, boiling point 90–93°C (0.22–0.25 Torr) .

Key Observations :

  • Aryl and heteroaryl substitutions (e.g., bromophenyl, benzo[b]thiophene) correlate with antiparasitic activity, likely due to enhanced π-π stacking with target enzymes .
  • The azepane derivative’s lack of aromaticity may limit direct biological targeting but could improve solubility or metabolic stability in drug candidates .

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Synthesis Yield (%)
1-(Azepan-1-yl)-3-chloropropan-1-one 203.67 N/A N/A N/A
1-(4-Bromophenyl)-3-chloropropan-1-one 259.52 N/A N/A 60
1-Chloro-3-(3-chlorophenyl)propan-2-one 203.07 1.275 90–93 (low pressure) N/A

Key Observations :

  • Halogenated aryl derivatives exhibit higher molecular weights and densities compared to the azepane analogue, influencing their crystallinity and purification strategies.
  • The azepane compound’s larger, flexible ring may lower melting points and enhance solubility in nonpolar solvents.

Biological Activity

1-(Azepan-1-yl)-3-chloropropan-1-one is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a chloro group and a ketone functional group, allows it to engage in various chemical reactions, influencing its biological activity. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

This compound can be synthesized through several methods, including the reaction of azepane with 3-chloropropanoyl chloride in the presence of bases like triethylamine. The synthesis typically requires reflux conditions to optimize yield and purity .

Common Synthetic Methods

MethodDescription
Nucleophilic SubstitutionThe chloro group can be substituted by nucleophiles such as amines or thiols.
ReductionThe ketone can be reduced to an alcohol using agents like sodium borohydride.
OxidationCan be oxidized to form carboxylic acids or other derivatives.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a bioactive compound with antimicrobial and antifungal properties.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that modifications of azepane derivatives can enhance their efficacy against various pathogens .

Case Studies

  • Antifungal Activity : A study demonstrated that azepane derivatives, including this compound, exhibited inhibitory effects against fungal strains such as Candida albicans. The mechanism involved disruption of fungal cell membrane integrity .
  • Anticancer Potential : In vitro evaluations revealed that related compounds displayed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The presence of the chloro group plays a crucial role in enhancing the binding affinity to cellular targets .

The mechanism by which this compound exerts its biological effects is primarily through its reactivity due to the chloro and ketone groups. These functional groups facilitate interactions with enzymes and receptors, leading to modulation of biological pathways.

Interaction with Biological Targets

The compound's reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction is critical for its antimicrobial and anticancer activities .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

CompoundKey FeaturesBiological Activity
1-(Azepan-1-yl)-2-bromopropan-1-oneBromine instead of chlorineEnhanced reactivity in nucleophilic substitution
1-(Azepan-1-yl)-3-chloropropanolAlcohol derivativeLower reactivity compared to ketone
1-(Azepan-1-yl)-3-chloropropanoic acidAcidic derivativePotential for different biological interactions

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